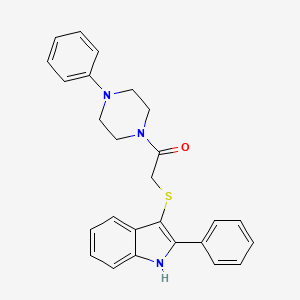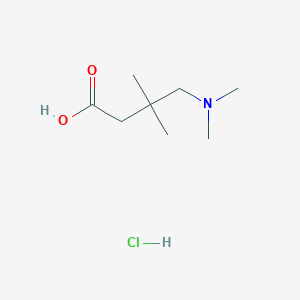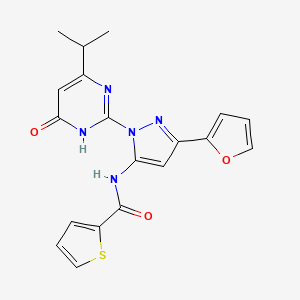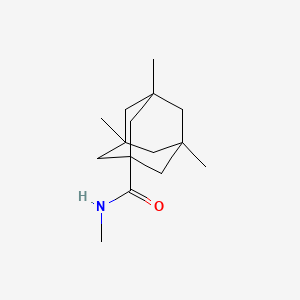
2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, also known as PIT or PIT-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PIT-1 is a small molecule that belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
Anticonvulsant Properties
Research on structurally related indole derivatives indicates potential anticonvulsant properties. For instance, a study on clubbed indole-1,2,4-triazine derivatives showed significant anticonvulsant activity in maximal electroshock tests and in pentylenetetrazole-induced seizure models, suggesting a potential mechanism involving sodium channels and GABA modulation (Ahuja & Siddiqui, 2014). This finding suggests that the structural features of indole and related compounds, possibly including 2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, could be exploited for anticonvulsant drug development.
CCR1 Antagonism
Another study identified 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists, highlighting the therapeutic potential of phenylpiperazine derivatives in modulating immune responses and inflammation (Pennell et al., 2013). Given the phenylpiperazine component of this compound, similar immunomodulatory effects could be anticipated, warranting further investigation into its potential as a CCR1 antagonist.
Antimicrobial and Anticandidal Activities
Derivatives of phenylpiperazine and indole have demonstrated significant antimicrobial and anticandidal activities, suggesting that compounds like this compound could also possess such properties. For example, tetrazole derivatives exhibited potent anticandidal agents with weak cytotoxicities, indicating their potential as safer antifungal treatments (Kaplancıklı et al., 2014). This suggests that exploring the antimicrobial potential of this compound could yield new insights into its applicability in combating fungal infections.
Antioxidant and Anti-inflammatory Effects
The synthesis and characterization of novel compounds with antioxidant and anti-inflammatory properties indicate a promising area of application for indole and phenylpiperazine derivatives. A study on chalcone derivatives demonstrated remarkable antioxidant and anti-inflammatory activities at low concentrations (Rehman, Saini, & Kumar, 2022). Given the structural similarity, this compound could potentially exhibit similar bioactivities, making it a candidate for further research in this direction.
properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c30-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-31-26-22-13-7-8-14-23(22)27-25(26)20-9-3-1-4-10-20/h1-14,27H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDJGREDKRNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)


![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)
![N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2828254.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)

![2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2828259.png)
